molecular formula C16H18N2O5S B4083128 N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide

N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B4083128
M. Wt: 350.4 g/mol
InChI Key: IGZYAPOKLQVVTJ-UHFFFAOYSA-N
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Description

N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide is an organic compound belonging to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide typically involves multiple steps:

    Ethylation: The ethyl group can be introduced via an alkylation reaction, where the nitro-substituted intermediate is treated with ethyl iodide in the presence of a base such as potassium carbonate.

    Substitution: The final step involves the substitution of the hydrogen atom on the nitrogen atom with a 3-methylphenyl group. This can be accomplished through a nucleophilic substitution reaction using 3-methylphenyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Additionally, industrial methods would incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Reduction: N-ethyl-4-methoxy-N-(3-methylphenyl)-3-aminobenzenesulfonamide.

    Oxidation: N-ethyl-4-hydroxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents for treating bacterial infections.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide is primarily related to its ability to interfere with bacterial enzyme systems. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. This inhibition ultimately leads to the death of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
  • N-ethyl-4-methyl-N-phenylbenzenesulfonamide
  • N-ethyl-3-nitro-N-phenylbenzenesulfonamide

Uniqueness

N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a methoxy group on the benzene ring, along with an ethyl group and a 3-methylphenyl group on the sulfonamide nitrogen. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-4-17(13-7-5-6-12(2)10-13)24(21,22)14-8-9-16(23-3)15(11-14)18(19)20/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZYAPOKLQVVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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